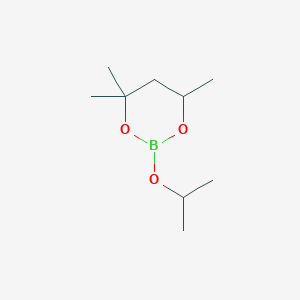
4-((4-Methoxybenzoyl)oxy)benzoic acid
Vue d'ensemble
Description
4-((4-Methoxybenzoyl)oxy)benzoic acid is a complex organic compound. It is related to 4-Methoxybenzoic acid, which occurs naturally in anise and appears as a white crystalline solid . This compound possesses antiseptic properties and is utilized as an intermediate in the synthesis of more complex organic compounds .
Synthesis Analysis
The synthesis of 4-((4-Methoxybenzoyl)oxy)benzoic acid involves several steps. The synthesis methods are detailed in various sources . The reaction conditions involve the use of oxygen, manganese (II) bromide, and cobalt (II) bromide in propionic acid, with heating for 12 hours .Molecular Structure Analysis
The molecular formula of 4-((4-Methoxybenzoyl)oxy)benzoic acid is C15H12O5 . More detailed structural analysis can be obtained through techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving 4-((4-Methoxybenzoyl)oxy)benzoic acid are complex and involve several steps. The radical mechanism was emphasized in order to show that this methodology can be used without the presence of expensive and sophisticated reactors or lamps .Applications De Recherche Scientifique
Toxicity Assessment
- Toxic Properties Study : A study by Gorokhova et al. (2020) assessed the toxic properties of several benzoic acid derivatives, including 4-methoxybenzoic acid. It was found to be classified as low hazard, with significant changes observed in urea concentration, aminotransferase activity, and catalase activity when administered subchronically. These changes were indicative of common toxic effects with a predominant impact on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Applications in Materials Science
- Polyaniline Doping : Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, for doping polyaniline. The properties of these doped polyaniline salts were examined, revealing high conductivity in the polyaniline-benzoic acid salt (Amarnath & Palaniappan, 2005).
Chemical Synthesis and Catalysis
- Synthesis of Condensed Heterocyclic Compounds : Shimizu et al. (2009) described the synthesis of condensed heterocyclic compounds using benzoic acid derivatives, including 4-methoxybenzoic acid, as a starting material. This process is efficient and can lead to the production of compounds with solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).
Biochemical Studies
- Enzyme Interaction Studies : Bernhardt et al. (1973) investigated the interaction of 4-methoxybenzoate with an O-demethylating enzyme system from Pseudomonas putida. This study provides insight into the specificity and enzymatic activity concerning para-substituted benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-methoxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-12-6-4-11(5-7-12)15(18)20-13-8-2-10(3-9-13)14(16)17/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMZOYSEHNDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500682 | |
| Record name | 4-[(4-Methoxybenzoyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxybenzoyl)oxy)benzoic acid | |
CAS RN |
52899-69-1 | |
| Record name | 4-[(4-Methoxybenzoyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)










